Cas no 1032570-65-2 (2-Amino-4-(benzyloxy)-3-methoxybenzonitrile)

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile structure
1032570-65-2 structure
商品名:2-Amino-4-(benzyloxy)-3-methoxybenzonitrile
CAS番号:1032570-65-2
MF:C15H14N2O2
メガワット:254.283863544464
CID:4756649

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

    • 2-AMINO-4-(BENZYLOXY)-3-METHOXYBENZONITRILE
    • 2-amino-3-methoxy-4-phenylmethoxybenzonitrile
    • 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile
    • インチ: 1S/C15H14N2O2/c1-18-15-13(8-7-12(9-16)14(15)17)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3
    • InChIKey: CAQROJOOMXZTPL-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C1C=CC(C#N)=C(C=1OC)N

計算された属性

  • せいみつぶんしりょう: 254.105528g/mol
  • どういたいしつりょう: 254.105528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.3
  • ぶんしりょう: 254.28g/mol
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile セキュリティ情報

  • ちょぞうじょうけん:(BD332453)

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A679668-1g
2-Amino-4-(benzyloxy)-3-methoxybenzonitrile
1032570-65-2 95+%
1g
$802.0 2025-02-21

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile 関連文献

2-Amino-4-(benzyloxy)-3-methoxybenzonitrileに関する追加情報

Introduction to 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile (CAS No. 1032570-65-2)

2-Amino-4-(benzyloxy)-3-methoxybenzonitrile, identified by its Chemical Abstracts Service (CAS) number 1032570-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzonitrile derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its amino, methoxy, and benzyloxy substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug discovery efforts.

The significance of 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile in modern medicinal chemistry lies in its versatility as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological profiles. For instance, the presence of an amino group at the 2-position and a benzyloxy group at the 4-position provides multiple sites for functionalization, enabling the creation of derivatives with tailored biological activities. This flexibility has been particularly useful in the design of molecules targeting specific disease pathways.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile as a key intermediate in drug development. Studies utilizing high-throughput virtual screening (HTVS) have identified this compound as a promising candidate for further optimization. The methoxy group at the 3-position not only influences the electronic properties of the molecule but also enhances its solubility, making it more amenable to formulation into drug delivery systems. These attributes have positioned it as a candidate for preclinical studies aimed at evaluating its efficacy and safety in therapeutic contexts.

In the realm of academic research, 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile has been explored in conjunction with various biological targets. One notable area of investigation involves its potential role in modulating enzyme activity. Researchers have observed that derivatives of this compound exhibit inhibitory effects on certain kinases and phosphodiesterases, which are implicated in inflammatory responses and cancer progression. The benzyloxy group, in particular, has been shown to enhance binding affinity to these targets, suggesting that further derivatization could yield potent inhibitors with therapeutic relevance.

The synthesis of 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile itself is a testament to the ingenuity of synthetic organic chemistry. The process typically involves multi-step reactions starting from readily available aromatic precursors. The introduction of the amino group is often achieved through reductive amination or direct functionalization techniques, while the methoxy and benzyloxy groups are typically installed via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's accessibility and its suitability for large-scale production when needed.

From a pharmacokinetic perspective, 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile demonstrates interesting characteristics that make it an attractive candidate for drug development. Initial pharmacokinetic studies indicate that this compound exhibits moderate bioavailability when administered orally, with a reasonable half-life allowing for once-daily dosing regimens. Additionally, its metabolic stability suggests that it can withstand enzymatic degradation in vivo, potentially increasing its therapeutic window. These properties are critical factors considered during the optimization phase of drug candidates.

The safety profile of 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile is another area that has been extensively studied. Preclinical toxicology assays have been conducted to assess its acute and chronic toxicity levels. Results from these studies suggest that the compound is well-tolerated at moderate doses but may exhibit mild hepatotoxicity at higher concentrations. This information is crucial for guiding dosing strategies and identifying potential side effects that may need to be managed during clinical trials.

The future directions for research involving 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile are multifaceted. One emerging trend is the exploration of its role in combination therapies, where it may be paired with other drugs to achieve synergistic effects. Additionally, there is growing interest in using this compound as a tool compound for studying enzyme mechanisms and developing new inhibitors based on its scaffold. The integration of machine learning models into drug discovery pipelines has also opened new avenues for predicting novel derivatives of this compound with enhanced biological activity.

In conclusion, 2-Amino-4-(benzyloxy)-3-methoxybenzonitrile (CAS No. 1032570-65-2) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and promising biological activities. Its role as a key intermediate in drug development continues to be explored across various therapeutic areas, including oncology and inflammation management. As research progresses, this compound is expected to contribute further to our understanding of disease mechanisms and provide new opportunities for therapeutic intervention.

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Amadis Chemical Company Limited
(CAS:1032570-65-2)2-Amino-4-(benzyloxy)-3-methoxybenzonitrile
A991667
清らかである:99%
はかる:1g
価格 ($):722.0